- Toward intrinsically colored peptides: Synthesis and investigation of the spectral properties of methylated azatryptophans in tryptophan-cage mutants, Biopolymers, 2015, 104(5), 585-600
Cas no 93267-04-0 (Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate)
Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate is a chiral, iodoester compound. It features a tert-butoxycarbonyl protecting group, facilitating synthetic transformations. Its enantiopure nature is advantageous for applications requiring stereoselective synthesis. The iodoatom provides an efficient leaving group, enabling straightforward deprotection reactions. This compound is suitable for the preparation of chiral organic molecules, particularly in pharmaceutical and agrochemical research.
93267-04-0 structure
Product Name:Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate
CAS No:93267-04-0
MF:C9H16INO4
MW:329.132115364075
MDL:MFCD00216579
CID:61617
PubChem ID:10903591
Update Time:2025-10-18
Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate Chemical and Physical Properties
Names and Identifiers
-
- (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate
- N-(tert-Butoxycarbonyl)-3-iodo-L-alanine Methyl Ester
- Boc-Beta-iodo-Ala-Ome
- (2R)-3-Iodo-2-(tert-butoxycarbonylamino)propanoic acid methyl ester
- (R)-methyl 2-(tert-butoxycarbonylamino)-3-iodopropanoate
- Boc-3-iodo-L-alanine Methyl Ester
- Boc-Ala(I)-Ome
- Boc-b-iodo-Ala-OMe
- Boc-β-iodo-Ala-OMe
- L-N-Boc-3-Iodoalanine Methyl Ester
- Boc-?-iodo-Ala-OMe
- Boc-ß-iodo-Ala-OMe
- Boc-β-iodo-Ala-OMe,Boc-ß
- -iodo-Ala-OMe,BR
- Boc-Ala(3-I)-OMe
- N-Boc-3-iodo-L-alanine Methyl Ester
- Methyl (2R)-2-[(tert-butoxycarbonyl)amino]-3-iodopropanoate
- Methyl (R)-2-(tert-butoxycarbonylamino)-3-iodopropanoate
- L
- N-Boc-L-iodoalanine methyl ester
- Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate
-
- MDL: MFCD00216579
- Inchi: 1S/C9H16INO4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13)/t6-/m0/s1
- InChI Key: UGZBFCCHLUWCQI-LURJTMIESA-N
- SMILES: IC[C@@H](C(=O)OC)NC(=O)OC(C)(C)C
- BRN: 4422011
Computed Properties
- Exact Mass: 329.01200
- Monoisotopic Mass: 329.012401
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 7
- Complexity: 237
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 64.6
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: nothing
Experimental Properties
- Color/Form: White to Yellow Solid
- Density: 1.5510
- Melting Point: 49.0 to 53.0 deg-C
- Boiling Point: 356.5℃ at 760 mmHg
- Flash Point: 169.4 °C
- Water Partition Coefficient: Soluble in water and 1% acetic acid.
- PSA: 64.63000
- LogP: 1.87860
- Sensitiveness: Light Sensitive
- Specific Rotation: -4° (c=2, MeOH)
- Optical Activity: [α]22/D −4°, c = 2 in methanol
Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: 24/25
- FLUKA BRAND F CODES:8
- Storage Condition:0-10°C
Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate Customs Data
- HS CODE:2924199090
- Customs Data:
China Customs Code:
2924199090Overview:
2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B113234-25g |
Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate |
93267-04-0 | 98% | 25g |
¥564.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B113234-5g |
Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate |
93267-04-0 | 98% | 5g |
¥141.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B113234-1g |
Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate |
93267-04-0 | 98% | 1g |
¥49.90 | 2023-09-04 | |
| Fluorochem | M03256-1g |
Boc-?-iodo-Ala-OMe |
93267-04-0 | 95% | 1g |
£28.00 | 2022-02-28 | |
| Fluorochem | M03256-5g |
Boc-?-iodo-Ala-OMe |
93267-04-0 | 95% | 5g |
£69.00 | 2022-02-28 | |
| Fluorochem | M03256-25g |
Boc-?-iodo-Ala-OMe |
93267-04-0 | 95% | 25g |
£256.00 | 2022-02-28 | |
| AstaTech | 56474-1/G |
BOC-3-IODO-L-ALANINE METHYL ESTER |
93267-04-0 | 95% | 1/G |
$18 | 2021-07-03 | |
| AstaTech | 56474-5/G |
BOC-3-IODO-L-ALANINE METHYL ESTER |
93267-04-0 | 95% | 5/G |
$27 | 2021-07-03 | |
| AstaTech | 56474-25/G |
BOC-3-IODO-L-ALANINE METHYL ESTER |
93267-04-0 | 95% | 25/G |
$115 | 2021-07-03 | |
| Chemenu | CM255848-1000g |
(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate |
93267-04-0 | 98% | 1000g |
$2336 | 2021-06-09 |
Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate Production Method
Production Method 1
Reaction Conditions
1.1 Reagents: Sodium iodide Solvents: Acetone ; 25 h, rt
Reference
Production Method 2
Reaction Conditions
1.1 Reagents: Imidazole , Triphenylphosphine , Iodine Solvents: Dimethylformamide ; 3 h, 0 °C → rt
Reference
- Application of bis-2-(trimethylsilyl)ethyl diselenide to the synthesis of selenium-containing amino acid derivatives, Tetrahedron, 2017, 73(42), 6085-6091
Production Method 3
Reaction Conditions
1.1 Reagents: Imidazole , Triphenylphosphine , Iodine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 10 min, rt; rt → 0 °C
1.2 Solvents: Dichloromethane ; 0 °C; 1 h, 0 °C; 1.5 h, rt
1.2 Solvents: Dichloromethane ; 0 °C; 1 h, 0 °C; 1.5 h, rt
Reference
- Synthesis of disulfides and diselenides by copper-catalyzed coupling reactions in water, Organic & Biomolecular Chemistry, 2013, 11(18), 2943-2946
Production Method 4
Reaction Conditions
1.1 Reagents: Sodium iodide Solvents: Acetone ; 30 min, 10 - 30 °C; 21.5 h, 20 - 30 °C
Reference
- Synthesis of 4-chlorokynurenines and intermediates, World Intellectual Property Organization, , ,
Production Method 5
Reaction Conditions
1.1 Reagents: Imidazole , Triphenylphosphine Solvents: Dichloromethane ; 10 min, rt; rt → 0 °C
1.2 Reagents: Iodine ; 20 min, 0 - 7 °C; 7 °C → rt; 10 min, rt; rt → 0 °C
1.3 Solvents: Dichloromethane ; 60 min, 0 °C; 1 h, 0 °C; 1 h, 0 °C → rt; 1.5 h, rt
1.2 Reagents: Iodine ; 20 min, 0 - 7 °C; 7 °C → rt; 10 min, rt; rt → 0 °C
1.3 Solvents: Dichloromethane ; 60 min, 0 °C; 1 h, 0 °C; 1 h, 0 °C → rt; 1.5 h, rt
Reference
- Preparation of N-(Boc)-allylglycine methyl ester using a zinc-mediated, palladium-catalyzed cross-coupling reaction, Organic Syntheses, 2015, 92, 103-116
Production Method 6
Reaction Conditions
1.1 Reagents: Sodium iodide Solvents: Acetone ; 3 d, rt; 1 d, rt
Reference
- Synthesis of N-(tert-butoxycarbonyl)-β-iodoalanine methyl ester: A useful building block in the synthesis of nonnatural α-amino acids via palladium catalyzed cross coupling reactions, Organic Syntheses, 2005, 81, 77-88
Production Method 7
Reaction Conditions
1.1 Reagents: Imidazole , Triphenylphosphine , Iodine Solvents: Dichloromethane ; 0 °C; 10 min, 0 °C; 15 min, rt
1.2 Solvents: Dichloromethane ; 0 °C; 4 h, rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.2 Solvents: Dichloromethane ; 0 °C; 4 h, rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ; rt
Reference
- Alkyl Carbagermatranes Enable Practical Palladium-Catalyzed sp2-sp3 Cross-Coupling, Journal of the American Chemical Society, 2019, 141(18), 7582-7588
Production Method 8
Reaction Conditions
1.1 Reagents: Sodium iodide Solvents: Acetone ; 24 h, rt
Reference
- Synthesis of N-Boc-3-iodo-zinc-L-alanine methyl ester, Huagong Jishu Yu Kaifa, 2004, 33(2), 13-16
Production Method 9
Reaction Conditions
1.1 Reagents: Potassium bicarbonate Solvents: Dimethylformamide
1.2 Reagents: Imidazole , Triphenylphosphine , Iodine Solvents: Dichloromethane ; 0 °C; 10 min, 0 °C → rt; rt → 0 °C
1.3 3.5 h, 0 °C
1.4 Reagents: Sodium thiosulfate Solvents: Water
1.2 Reagents: Imidazole , Triphenylphosphine , Iodine Solvents: Dichloromethane ; 0 °C; 10 min, 0 °C → rt; rt → 0 °C
1.3 3.5 h, 0 °C
1.4 Reagents: Sodium thiosulfate Solvents: Water
Reference
- Readily available amino acid building blocks for the synthesis of phosphole-containing peptides, Tetrahedron Letters, 2007, 48(16), 2857-2859
Production Method 10
Reaction Conditions
1.1 Reagents: Imidazole , Triphenylphosphine , Iodine Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 2.5 h, rt
Reference
- The silica mineralisation properties of synthetic Silaffin-1A1 (synSil-1A1), Organic & Biomolecular Chemistry, 2022, 20(16), 3387-3396
Production Method 11
Reaction Conditions
1.1 Reagents: Imidazole , Triphenylphosphine , Iodine Solvents: Dichloromethane
Reference
- Synthesis of conformationally restricted Beta-turn mimics, 2006, , ,
Production Method 12
Reaction Conditions
1.1 Reagents: Imidazole , Triphenylphosphine , Iodine Solvents: Dichloromethane ; 5 min, rt
1.2 Solvents: Dichloromethane ; 2 h, rt
1.2 Solvents: Dichloromethane ; 2 h, rt
Reference
- Thiomaleic Anhydride: A Convenient Building Block for the Synthesis of α-Substituted γ- and δ-Lactones through Free-Radical Addition, Nucleophilic Ring Opening, and Subsequent Thiocarboxylate Manipulation, Journal of Organic Chemistry, 2009, 74(17), 6792-6796
Production Method 13
Reaction Conditions
1.1 Reagents: Imidazole , Triphenylphosphine , Iodine Solvents: Dichloromethane ; 0 °C; 5 min, 0 °C; 10 min, rt; rt → 0 °C
1.2 Solvents: Dichloromethane ; 10 min, 0 °C; 90 min, 0 °C
1.2 Solvents: Dichloromethane ; 10 min, 0 °C; 90 min, 0 °C
Reference
- Painting argyrins blue: Negishi cross-coupling for synthesis of deep-blue tryptophan analog β-(1-azulenyl)-L-alanine and its incorporation into argyrin C, Bioorganic & Medicinal Chemistry, 2018, 26(19), 5259-5269
Production Method 14
Reaction Conditions
1.1 Reagents: Imidazole , Triphenylphosphine , Iodine Solvents: Dichloromethane ; 0 °C; 10 min, rt; rt → 0 °C
1.2 Solvents: Dichloromethane ; 30 min, 0 °C; 1 h, 0 °C; 1.5 h, rt
1.2 Solvents: Dichloromethane ; 30 min, 0 °C; 1 h, 0 °C; 1.5 h, rt
Reference
- Use of a Tandem Prins/Friedel-Crafts Reaction in the Construction of the Indeno-Tetrahydropyridine Core of the Haouamine Alkaloids: Formal Synthesis of (-)-Haouamine A, Organic Letters, 2011, 13(10), 2614-2617
Production Method 15
Reaction Conditions
1.1 Reagents: Imidazole , Triphenylphosphine , Iodine Solvents: Dichloromethane ; 1 h, 0 °C; 1.5 h, rt
Reference
- Chemoselectivity of the Ruthenium-Catalyzed Hydrative Diyne Cyclization: Total Synthesis of (+)-Cylindricine C, D, and E, Organic Letters, 2003, 5(24), 4599-4602
Production Method 16
Reaction Conditions
1.1 Reagents: Sodium iodide Solvents: Acetone ; rt; 42 h, rt
Reference
- Preparation of cyclopentylcarbonylamino acid as inhibitors of α4β1 mediated cell adhesion, World Intellectual Property Organization, , ,
Production Method 17
Reaction Conditions
1.1 Reagents: Imidazole , Triphenylphosphine , Iodine Solvents: Dichloromethane ; 0 °C; 10 min, rt; rt → 0 °C
1.2 Solvents: Dichloromethane ; 0 °C; 2 h, 0 °C
1.2 Solvents: Dichloromethane ; 0 °C; 2 h, 0 °C
Reference
- Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes, Chemical Science, 2018, 9(23), 5295-5300
Production Method 18
Reaction Conditions
1.1 Reagents: Sodium iodide Solvents: Acetone
Reference
- Synthesis of all three regioisomers of pyridylalanine, Synlett, 1997, (2), 169-170
Production Method 19
Reaction Conditions
1.1 Reagents: Iodine Solvents: Acetone
Reference
- Organocuprates in a novel synthesis of optically pure amino acids, Tetrahedron, 1985, 41(10), 1833-43
Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate Raw materials
- (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid
- S-methyl 2-((tert-butoxycarbonyl)amino)-3-((methylsulfonyl)oxy)propanoate
- Boc-Ser-OMe
- Boc-Ser(Tos)-OMe
Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate Preparation Products
Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate Suppliers
Amadis Chemical Company Limited
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(CAS:93267-04-0)Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate
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Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:03
Price ($):475.0
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Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
(CAS:93267-04-0)(R)-N-叔丁氧羰基-3-碘代丙氨酸甲酯
Order Number:LE25982537
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:54
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Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate Related Literature
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:93267-04-0)Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate
Purity:99%
Quantity:500g
Price ($):475.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:93267-04-0)(R)-N-叔丁氧羰基-3-碘代丙氨酸甲酯
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry